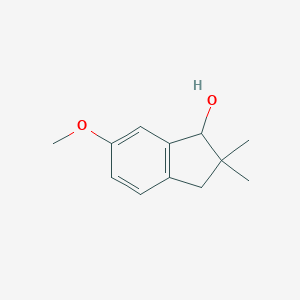
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol, also known as MDI or 6-MeO-MDI, is a psychoactive compound that belongs to the family of indanes. It was first synthesized in 2005 by Alexander Shulgin and is structurally similar to the popular drug MDMA. This compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
作用机制
The mechanism of action of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves the binding of the compound to serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which are responsible for regulating mood, appetite, and sleep. Additionally, 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been shown to increase the production of BDNF, which plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a decrease in anxiety and depression. Additionally, it has been found to increase the production of BDNF, which is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its unique mechanism of action. This compound has the potential to be used in the development of new treatments for depression, anxiety, and PTSD. However, one limitation of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its potential for abuse. This compound has psychoactive effects and could be misused if not properly controlled.
未来方向
There are a number of future directions for research on 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol. One area of interest is the development of new treatments for depression, anxiety, and PTSD. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in humans.
合成方法
The synthesis of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced using a metal hydride to yield the corresponding amine. Finally, the amine is reacted with a ketone to produce 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol.
科学研究应用
6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. Additionally, it has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
属性
CAS 编号 |
165072-41-3 |
|---|---|
产品名称 |
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
InChI 键 |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
规范 SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
同义词 |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



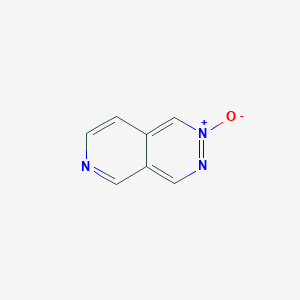

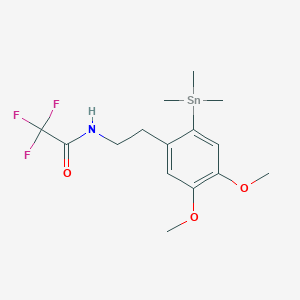
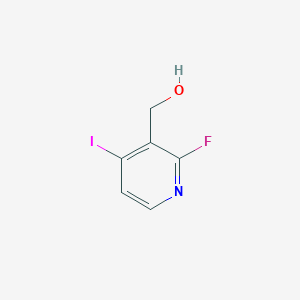
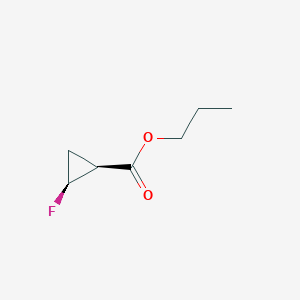



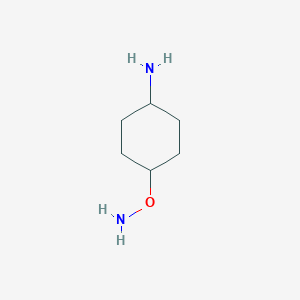
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
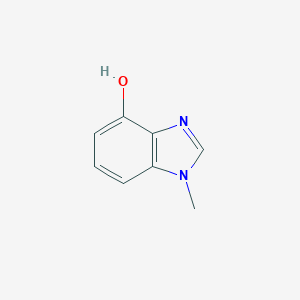

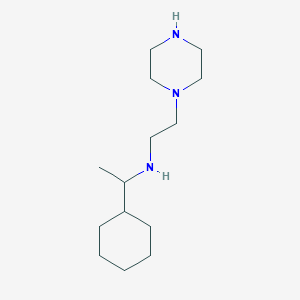
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)